

Off-Target Kinase Profile of RN486: An In-Depth Technical Guide

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Compound of Interest

Compound Name: RN486

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This technical guide provides a comprehensive overview of the off-target kinase profile of **RN486**, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is compiled from publicly available scientific literature and product specifications.

Introduction to RN486

RN486 is a reversible, orally active small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.^[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition has therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.^{[1][2]} **RN486** exerts its inhibitory effect by competing with ATP for binding to the kinase domain of BTK.

On-Target and Off-Target Kinase Activity

RN486 is a highly potent inhibitor of BTK with a reported IC₅₀ of 4.0 nM and a dissociation constant (K_d) of 0.31 nM.^{[1][2]} While described as a selective inhibitor, detailed profiling has revealed activity against a limited number of other kinases, primarily within the Tec family of kinases.

Quantitative Kinase Inhibition Data

| Target Kinase | Assay Type | Inhibition Value | Reference |
|---------------------------|-----------------|------------------|-----------|
| BTK | Enzymatic Assay | IC50 = 4.0 nM | [1][2] |
| Competitive Binding Assay | Kd = 0.31 nM | [1][2] | |
| Slk | Not Specified | IC50 = 43 nM | |
| Tec | Not Specified | IC50 = 64 nM | |

Broad Kinase Panel Screening

RN486 has been evaluated for its selectivity against a broad panel of 369 kinases using the KINOMEScan™ platform. The results of this screening indicated that **RN486** is a highly selective inhibitor of BTK. However, the complete quantitative data from this comprehensive screen is not publicly available. The known off-target activities are summarized in the table above.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **RN486**'s kinase profile.

BTK Enzymatic Assay (IC50 Determination)

Objective: To determine the concentration of **RN486** required to inhibit 50% of BTK enzymatic activity.

Methodology: A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

- Materials:
 - Recombinant human BTK enzyme
 - Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
 - ATP at a concentration near the Km for BTK

- Suitable substrate (e.g., a poly(Glu, Tyr) peptide)
- **RN486** serially diluted in DMSO
- ADP-Glo™ Reagent and Kinase Detection Reagent
- Microplate luminometer
- Procedure:
 - A kinase reaction is set up in a multi-well plate containing the kinase buffer, BTK enzyme, and substrate.
 - Serial dilutions of **RN486** (or vehicle control, DMSO) are added to the wells.
 - The reaction is initiated by the addition of ATP.
 - The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
 - The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
 - The Kinase Detection Reagent is added to convert the ADP generated into a luminescent signal.
 - Luminescence is measured using a microplate luminometer.
 - The data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

BTK Competitive Binding Assay (Kd Determination)

Objective: To determine the dissociation constant (Kd) of **RN486** for BTK.

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is a common method.

- Materials:

- Recombinant human BTK enzyme (often tagged, e.g., with GST or His)
- A fluorescently labeled probe known to bind to the BTK active site (e.g., a labeled ATP-competitive inhibitor)
- A lanthanide-labeled antibody that specifically binds the enzyme tag (e.g., anti-GST-Europium)
- **RN486** serially diluted in DMSO
- Assay buffer
- TR-FRET compatible microplate reader
- Procedure:
 - The tagged BTK enzyme is incubated with the lanthanide-labeled antibody.
 - Serial dilutions of **RN486** (or vehicle control) are added to the wells of a microplate.
 - The fluorescently labeled probe is added to all wells.
 - The BTK-antibody complex is added to initiate the binding reaction.
 - The plate is incubated to allow the binding to reach equilibrium.
 - The TR-FRET signal is measured. When the fluorescent probe is bound to the BTK-antibody complex, FRET occurs between the lanthanide and the fluorescent label.
 - Unlabeled **RN486** competes with the fluorescent probe for binding to BTK, leading to a decrease in the FRET signal.
 - The K_d is determined by analyzing the competition binding curve.

KINOMEScan™ Profiling

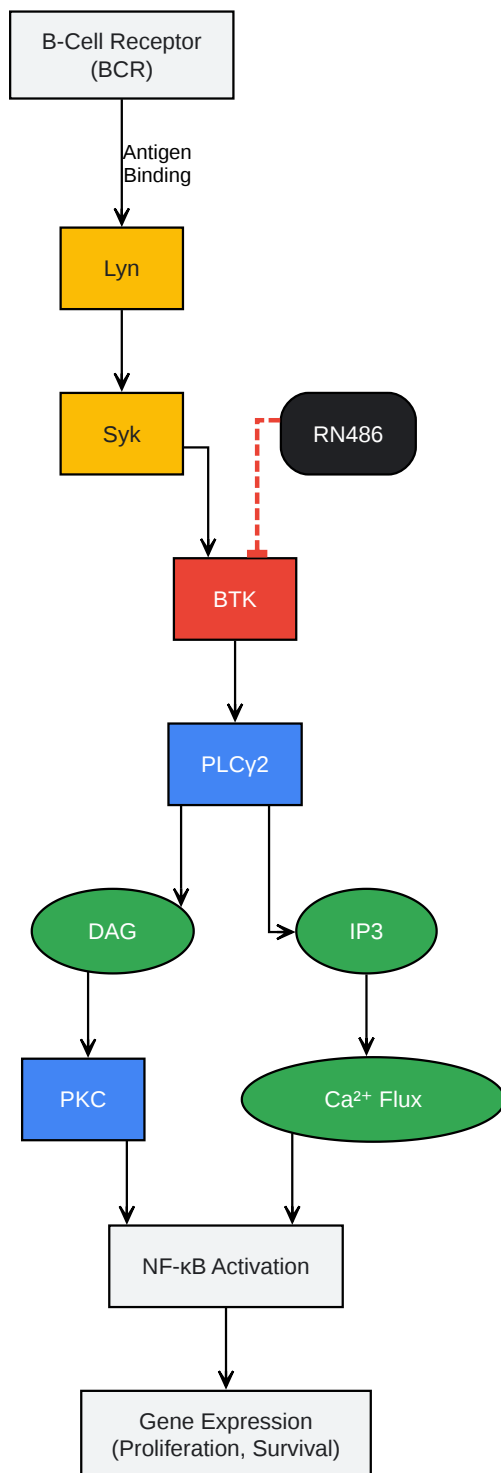
Objective: To assess the selectivity of **RN486** across a broad range of human kinases.

Methodology: The KINOMEScan™ platform is a proprietary competition binding assay.

- General Principle:
 - The kinase of interest is tagged and immobilized on a solid support.
 - **RN486** is added at a fixed concentration (e.g., 1 μ M) to the kinase-bound support.
 - A broad-spectrum, immobilized kinase inhibitor is added as a competitor.
 - The amount of the test kinase that remains bound to the solid support is quantified. If **RN486** binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor, resulting in a lower amount of kinase captured on the support.
 - The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

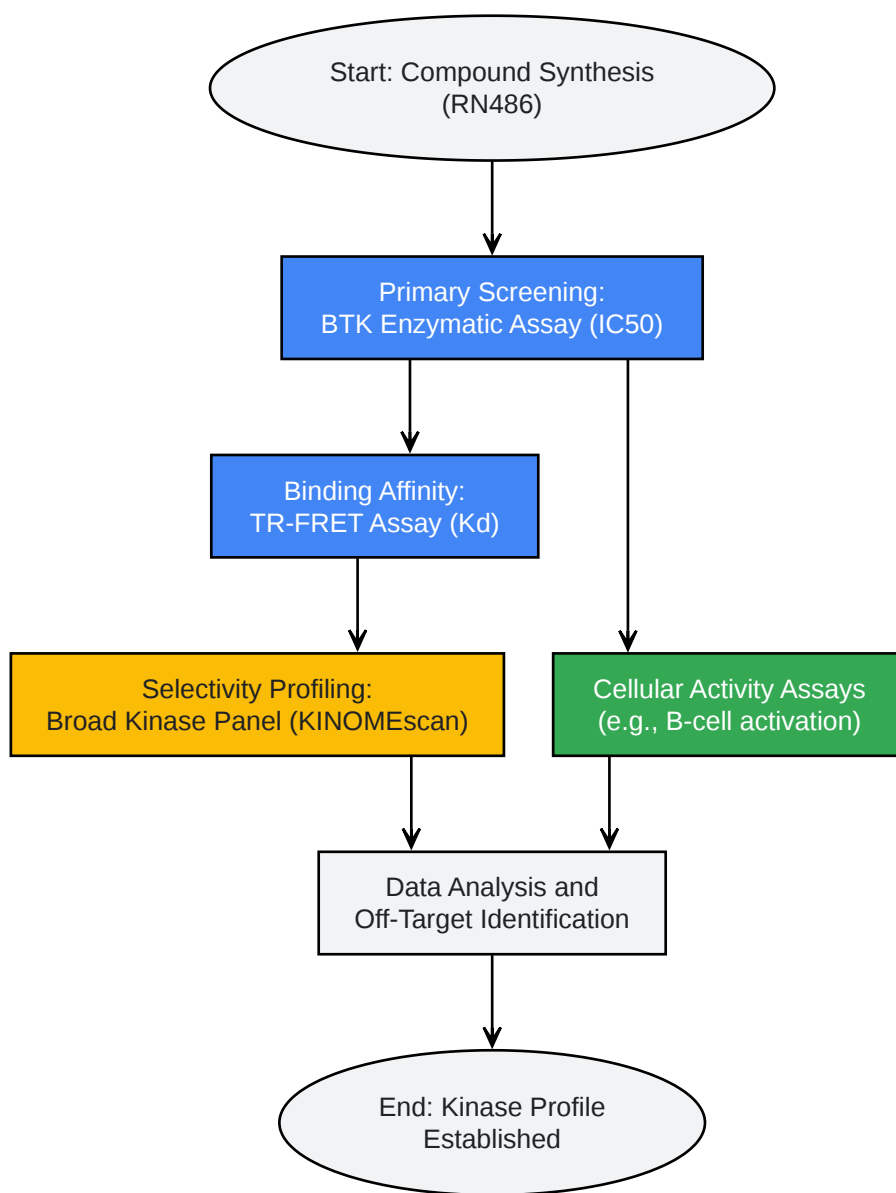
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for kinase inhibitor profiling.



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Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by **RN486**.



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Caption: A generalized workflow for kinase inhibitor profiling, from initial screening to off-target identification.

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